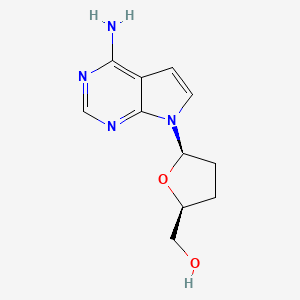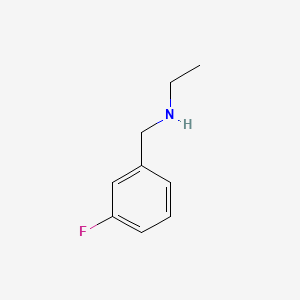
1-(3-シアノプロピル)ピペラジン
概要
説明
3-(Piperazin-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the family of piperazine derivatives. It has a unique chemical structure that contains a piperazine ring attached to a propanenitrile group. The molecular formula of this compound is C7H13N3 .
Synthesis Analysis
The synthesis of 3-(Piperazin-1-yl)propanenitrile or similar compounds often involves multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of 3-(Piperazin-1-yl)propanenitrile was characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The compound contains a piperazine ring attached to a propanenitrile group.科学的研究の応用
抗真菌活性
この化合物は、カンジダ・アルビカンスおよびカンジダ・グラブラータの特定の株に対して中程度の抗真菌活性を示すことが示されています。 これは、潜在的な抗真菌剤として合成された化合物のシリーズの一部です .
抗精神病薬物質
1-(3-シアノプロピル)ピペラジンの誘導体は、ドーパミンおよびセロトニン拮抗薬として作用します。 これらの特性により、抗精神病薬物質として有用になり、精神障害の新しい治療法の開発のための道が開かれます .
抗ウイルスおよび抗HIV-1活性
ピペラジン誘導体、特に1-(3-シアノプロピル)ピペラジンの誘導体は、抗ウイルスおよび抗HIV-1効果を含むさまざまな生物学的活性を示してきました。 これは、ウイルス感染症に対する新しい治療法の研究において重要です .
MC4受容体作動薬活性
いくつかの誘導体は、MC4受容体作動薬活性を示すことが知られており、肥満や勃起不全などの状態の治療に影響を与える可能性があります .
ベンゾチアゾール誘導体の合成
この化合物は、新規な1-(3-シアノプロピル)-1,2-ベンゾチアゾール誘導体の合成に使用されます。これらの誘導体は、複数段階の手順で設計および合成されています .
化学合成の中間体
1-(3-シアノプロピル)ピペラジンは、両親媒性ピペラジン、ピラジン、ピリジン誘導体など、さまざまな化学化合物の合成における中間体として役立ちます .
作用機序
Target of Action
3-(Piperazin-1-yl)propanenitrile is a compound that has been found to have significant biological activity. It is a hybrid compound consisting of isothiazole and piperazine moieties . Piperazine derivatives, such as 3-(Piperazin-1-yl)propanenitrile, have a wide range of biological activities and are used in various fields of medicine . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The mode of action of 3-(Piperazin-1-yl)propanenitrile involves its interaction with its targets, leading to changes in the biological system. The compound’s interaction with its targets, such as dopamine and serotonin receptors, results in antagonistic effects . This means that the compound prevents the activation of these receptors, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by 3-(Piperazin-1-yl)propanenitrile are primarily those involving dopamine and serotonin. By acting as an antagonist, the compound can affect the signaling pathways of these neurotransmitters, leading to downstream effects such as changes in mood, behavior, and perception .
Result of Action
The result of the action of 3-(Piperazin-1-yl)propanenitrile is primarily observed at the molecular and cellular levels. By acting as an antagonist to dopamine and serotonin receptors, the compound can alter neurotransmitter signaling and lead to changes in cellular function . This can result in a variety of effects, depending on the specific context and environment.
Action Environment
The action of 3-(Piperazin-1-yl)propanenitrile can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances that can interact with the same targets. Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .
生化学分析
Biochemical Properties
3-(Piperazin-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical for proteomics research The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can influence their activity and function
Cellular Effects
The effects of 3-(Piperazin-1-yl)propanenitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have significant antibacterial activity against certain bacteria . This indicates that 3-(Piperazin-1-yl)propanenitrile can alter cellular processes, potentially leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 3-(Piperazin-1-yl)propanenitrile exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or proteins, which can modulate their activity and influence biochemical pathways . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperazin-1-yl)propanenitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is stable at room temperature and can be stored for extended periods
Dosage Effects in Animal Models
The effects of 3-(Piperazin-1-yl)propanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain piperazine derivatives can have significant biological activity at specific dosages . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
3-(Piperazin-1-yl)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function
Transport and Distribution
The transport and distribution of 3-(Piperazin-1-yl)propanenitrile within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence its localization and accumulation, affecting its overall activity and function in biochemical processes.
Subcellular Localization
3-(Piperazin-1-yl)propanenitrile’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
特性
IUPAC Name |
3-piperazin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOFPBMQTXKONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366009 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34064-86-3 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)
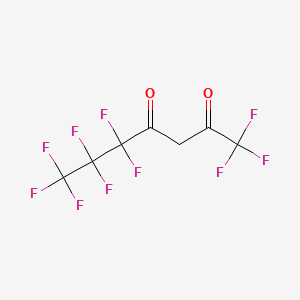

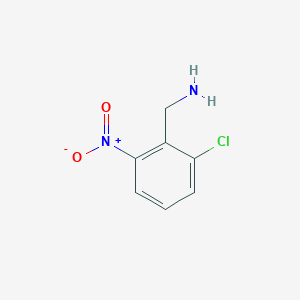
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)
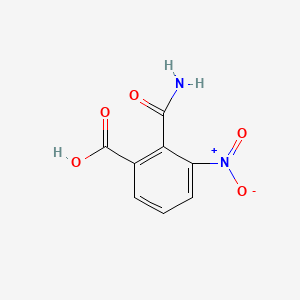
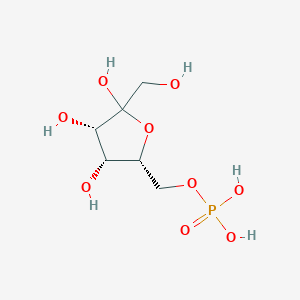

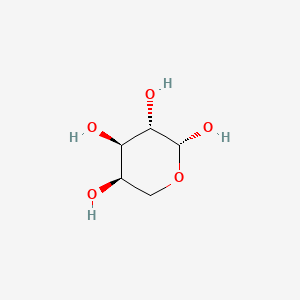
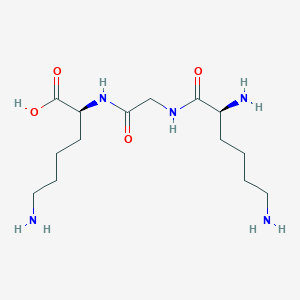

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)
